molecular formula C15H8ClN3O2 B12633397 Benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-

Benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-

Cat. No.: B12633397
M. Wt: 297.69 g/mol
InChI Key: UWFPXDDGJZSEPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- is a complex organic compound that features a benzoic acid moiety linked to a pyrrolopyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and stringent quality control measures ensures the consistency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups .

Scientific Research Applications

Benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound can inhibit their activity, which is crucial in various cellular processes, including cell proliferation and migration. This inhibition can lead to the suppression of tumor growth and metastasis in cancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs with high potency makes it a valuable compound in medicinal chemistry .

Biological Activity

Benzoic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory effects. Among these compounds, Benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- (CAS Number 934610-55-6) has shown potential in various biological assays. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula for Benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- is C15H11ClN2O2C_{15}H_{11}ClN_2O_2 with a molecular weight of approximately 297.696 g/mol. The compound features a benzoic acid moiety substituted with a pyrrolopyridine derivative, which is critical for its biological activity.

Anticancer Activity

The compound's anticancer potential can be inferred from studies on structurally related compounds. For example, certain benzenesulfonamide derivatives exhibited significant inhibition against carbonic anhydrase IX (CA IX), which is often overexpressed in tumors . These derivatives induced apoptosis in cancer cell lines such as MDA-MB-231 by increasing annexin V-FITC positive cells significantly . Although direct studies on Benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- are not available, its structural characteristics may confer similar anticancer properties.

Mechanistic Insights

The biological activity of benzoic acid derivatives often involves interactions with specific enzymes or receptors. For instance:

  • Carbonic Anhydrase Inhibition : Compounds that inhibit CA IX can disrupt tumor growth and metastasis .
  • Apoptosis Induction : The ability to induce apoptosis in cancer cells suggests that similar mechanisms could be at play for Benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- through modulation of apoptotic pathways.

Case Studies

While specific case studies directly involving Benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- are scarce, the following relevant findings can be summarized:

Study Compound Activity MIC/IC50 Notes
Pyrrole DerivativesAntibacterial3.12 - 12.5 μg/mLEffective against S. aureus
Benzenesulfonamide DerivativesAnticancerIC50: 10.93 - 25.06 nM (CA IX)Induced apoptosis in MDA-MB-231 cells

Properties

Molecular Formula

C15H8ClN3O2

Molecular Weight

297.69 g/mol

IUPAC Name

4-(6-chloro-3-cyanopyrrolo[2,3-b]pyridin-1-yl)benzoic acid

InChI

InChI=1S/C15H8ClN3O2/c16-13-6-5-12-10(7-17)8-19(14(12)18-13)11-3-1-9(2-4-11)15(20)21/h1-6,8H,(H,20,21)

InChI Key

UWFPXDDGJZSEPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C=C(C3=C2N=C(C=C3)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.